molecular formula C20H26N2O3 B13374118 N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide

N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide

Cat. No.: B13374118
M. Wt: 342.4 g/mol
InChI Key: ZDTUBTMWLZIIKY-UHFFFAOYSA-N
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Description

N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide is an organic compound with a complex structure that includes a benzylamine moiety and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable phenyl derivative under controlled conditions. One common method involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the phenyl derivative, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide (NaOCH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide is unique due to its specific substitution pattern on the benzylamine moiety, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethoxy groups can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[3-[(2,4-dimethoxyphenyl)methylamino]phenyl]-3-methylbutanamide

InChI

InChI=1S/C20H26N2O3/c1-14(2)10-20(23)22-17-7-5-6-16(11-17)21-13-15-8-9-18(24-3)12-19(15)25-4/h5-9,11-12,14,21H,10,13H2,1-4H3,(H,22,23)

InChI Key

ZDTUBTMWLZIIKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)NCC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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